

Application Note: Thermogravimetric Analysis of Manganese Oxalate Decomposition

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Manganese oxalate

Cat. No.: B019616

[Get Quote](#)

Introduction

Thermogravimetric analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and composition of materials by measuring the change in mass as a function of temperature. This application note provides a detailed protocol and analysis of the thermal decomposition of **manganese oxalate** dihydrate ($MnC_2O_4 \cdot 2H_2O$), a common precursor for the synthesis of various manganese oxides with important applications in catalysis, batteries, and electronics. Understanding the decomposition pathway of **manganese oxalate** is crucial for controlling the composition and morphology of the final manganese oxide product.

The thermal decomposition of **manganese oxalate** dihydrate typically proceeds in distinct stages: dehydration, followed by the decomposition of the anhydrous oxalate. The nature of the decomposition products is highly dependent on the atmosphere (inert or oxidative) under which the analysis is performed.


Decomposition Pathway

The decomposition of **manganese oxalate** dihydrate ($MnC_2O_4 \cdot 2H_2O$) involves the initial loss of water molecules, followed by the breakdown of the oxalate group. The process is significantly influenced by the surrounding atmosphere.

- In an inert atmosphere (e.g., Nitrogen, Argon):

- Dehydration: The two water molecules are lost, forming anhydrous **manganese oxalate** (MnC_2O_4).
- Decomposition: The anhydrous oxalate decomposes to form manganese(II) oxide (MnO) and releases carbon monoxide (CO) and carbon dioxide (CO_2) gases.[1][2]
- In an oxidative atmosphere (e.g., Air):
 - Dehydration: Similar to the inert atmosphere, the water molecules are removed first.
 - Decomposition and Oxidation: The decomposition of the anhydrous oxalate is accompanied by the oxidation of Mn(II). The evolved carbon monoxide can also be oxidized to carbon dioxide. This leads to the formation of various manganese oxides, such as Mn_2O_3 or Mn_3O_4 , depending on the temperature.[1][2][3]

The following diagram illustrates the decomposition pathways:

[Click to download full resolution via product page](#)

Caption: Decomposition pathways of **manganese oxalate** dihydrate.

Experimental Protocol: Thermogravimetric Analysis

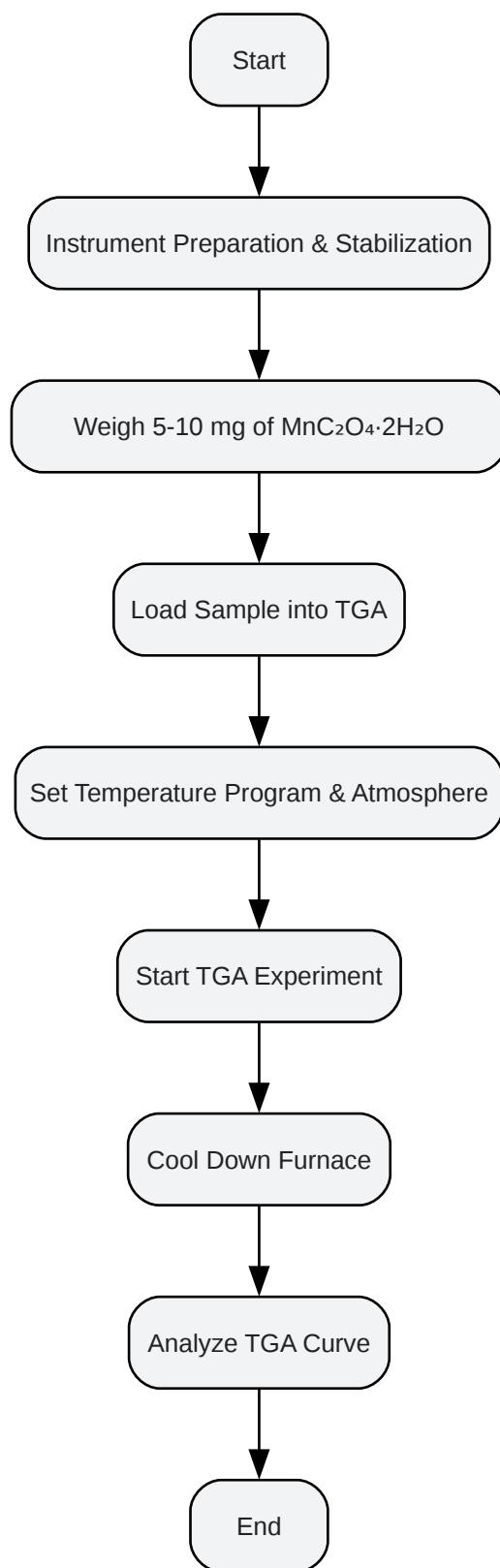
This protocol outlines the steps for performing TGA on **manganese oxalate** dihydrate.

1. Instrument and Materials:

- Thermogravimetric Analyzer (e.g., SETSYS 2400, SDT thermal analyzer)[2][4]
- Sample pans (e.g., alumina, platinum)

- **Manganese oxalate** dihydrate ($\text{MnC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$) sample
- High-purity nitrogen or argon gas (for inert atmosphere)
- Dry air (for oxidative atmosphere)

2. Experimental Parameters:


- Sample Mass: 5-10 mg
- Temperature Range: Ambient to 800 °C[1][2]
- Heating Rate: 5-10 °C/min. A common rate is 10 °C/min.[2][5]
- Atmosphere:
 - Inert: Nitrogen or Argon, with a flow rate of 60-150 mL/min.[2][4]
 - Oxidative: Air, with a flow rate of 100-150 mL/min.[4]
- Crucible: Alumina crucible.[5]

3. Procedure:

- Turn on the TGA instrument and allow it to stabilize.
- Tare the empty sample pan.
- Accurately weigh 5-10 mg of the **manganese oxalate** dihydrate sample into the tared pan.
- Place the sample pan into the TGA furnace.
- Set up the experimental method with the desired temperature program and atmosphere.
- Start the TGA run.
- Once the experiment is complete, allow the furnace to cool down.
- Remove the sample pan.

- Analyze the resulting TGA curve (mass vs. temperature).

The following diagram illustrates the experimental workflow:

[Click to download full resolution via product page](#)

Caption: TGA experimental workflow.

Data Presentation: Quantitative Analysis

The thermal decomposition of **manganese oxalate** dihydrate exhibits distinct mass loss steps corresponding to dehydration and decomposition. The theoretical mass losses are calculated based on the stoichiometry of the reactions.

Table 1: Theoretical Mass Loss Calculations

Decomposition Step	Chemical Formula	Molar Mass (g/mol)	Lost Species	Molar Mass of Lost Species (g/mol)	Theoretical Mass Loss (%)
Dehydration	$\text{MnC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$ $\text{O} \rightarrow \text{MnC}_2\text{O}_4 + 2\text{H}_2\text{O}$	178.98	$2\text{H}_2\text{O}$	36.03	20.13
Decomposition (Inert)	$\text{MnC}_2\text{O}_4 \rightarrow \text{MnO} + \text{CO} + \text{CO}_2$	142.95	$\text{CO} + \text{CO}_2$	72.01	50.37 (of anhydrous)
Overall (Inert)	178.98	$2\text{H}_2\text{O} + \text{CO} + \text{CO}_2$	108.04	60.36	
Decomposition (Air to Mn_2O_3)	$2\text{MnC}_2\text{O}_4 + 1.5\text{O}_2 \rightarrow \text{Mn}_2\text{O}_3 + 4\text{CO}_2$	142.95	-	-	-
Overall (Air to Mn_2O_3)	178.98	-	-	Final Mass: 44.11%	

Table 2: Summary of Experimental TGA Data for **Manganese Oxalate** Decomposition

Atmosphere	Decomposition Stage	Temperature Range (°C)	Observed Mass Loss (%)	Theoretical Mass Loss (%)	Final Product	Reference(s)
Air (Oxidative)	Dehydration	140 - 182	~20%	20.13	MnC ₂ O ₄	[1][2]
Decomposition		230 - 361	Varies	-	Mn ₂ O ₃ , Mn ₃ O ₄	[1][2]
Argon (Inert)	Dehydration	140 - 187	~20%	20.13	MnC ₂ O ₄	[1][2]
Decomposition		335 - 434	~39-40%	39.88 (of initial)	MnO	[1][2]
Nitrogen (Inert)	Dehydration	~45 - 115	~2.4-5.0%	5.92 (for 0.5 H ₂ O)	MnC ₂ O ₄	[4][5]
Decomposition		~320 - 435	~50%	50.38 (of anhydrous)	MnO	[4]

Note: The observed mass loss and temperature ranges can vary slightly depending on experimental conditions such as heating rate, sample particle size, and gas flow rate.

Conclusion

Thermogravimetric analysis is an essential technique for studying the thermal decomposition of **manganese oxalate**. The decomposition process is a multi-step reaction that is highly sensitive to the atmospheric conditions. In an inert atmosphere, **manganese oxalate** dihydrate decomposes to manganese(II) oxide, while in an oxidative atmosphere, it forms higher manganese oxides such as Mn₂O₃ or Mn₃O₄. The quantitative data and protocols provided in this application note serve as a valuable resource for researchers and scientists working with manganese-based materials, enabling precise control over the synthesis of manganese oxides with desired properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bgcryst.com [bgcryst.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. jetir.org [jetir.org]
- To cite this document: BenchChem. [Application Note: Thermogravimetric Analysis of Manganese Oxalate Decomposition]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b019616#thermogravimetric-analysis-tga-of-manganese-oxalate-decomposition>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com